![molecular formula C13H15Br B2614991 1-(3-bromophenyl)spiro[3.3]heptane CAS No. 2580210-61-1](/img/structure/B2614991.png)
1-(3-bromophenyl)spiro[3.3]heptane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-bromophenyl)spiro[3.3]heptane is a chemical compound with the molecular formula C13H15Br. It is characterized by a spiro[3.3]heptane core, which is a unique structural motif where two cycloalkane rings are connected through a single carbon atom, forming a spiro junction. The presence of a bromophenyl group attached to the spiro[3.3]heptane core adds to its chemical diversity and potential reactivity .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-bromophenyl)spiro[3.3]heptane typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-bromobenzyl chloride and cycloheptanone.
Formation of Spiro[3.3]heptane Core: The key step involves the formation of the spiro[3.3]heptane core. This can be achieved through a cyclization reaction where cycloheptanone is treated with a suitable reagent to form the spiro junction.
Introduction of Bromophenyl Group: The bromophenyl group is introduced through a nucleophilic substitution reaction, where 3-bromobenzyl chloride reacts with the spiro[3.3]heptane intermediate under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness. Key considerations include the choice of solvents, reaction temperatures, and purification methods such as distillation or chromatography .
Análisis De Reacciones Químicas
Types of Reactions
1-(3-bromophenyl)spiro[3.3]heptane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the spiro[3.3]heptane core, leading to the formation of ketones or carboxylic acids.
Reduction Reactions: Reduction of the bromophenyl group can yield the corresponding phenyl derivative.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide (NaNH2) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions are used.
Reduction Reactions: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Major Products
Substitution Reactions: Products include various substituted phenyl derivatives.
Oxidation Reactions: Products include ketones and carboxylic acids.
Reduction Reactions: Products include phenyl derivatives.
Aplicaciones Científicas De Investigación
1-(3-bromophenyl)spiro[3.3]heptane has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of spirocyclic compounds with potential biological activity.
Biology: The compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug discovery, particularly in the development of anticancer and antiviral agents.
Industry: It is used in the synthesis of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 1-(3-bromophenyl)spiro[3.3]heptane involves its interaction with molecular targets such as enzymes and receptors. The spiro[3.3]heptane core provides a rigid and three-dimensional structure that can fit into specific binding sites, while the bromophenyl group can participate in various non-covalent interactions, such as hydrogen bonding and π-π stacking .
Comparación Con Compuestos Similares
Similar Compounds
Spiro[3.3]heptane: The parent compound without the bromophenyl group.
1-(3-chlorophenyl)spiro[3.3]heptane: A similar compound with a chlorine atom instead of bromine.
1-(3-fluorophenyl)spiro[3.3]heptane: A similar compound with a fluorine atom instead of bromine.
Uniqueness
1-(3-bromophenyl)spiro[3.3]heptane is unique due to the presence of the bromine atom, which can participate in specific chemical reactions and interactions that are not possible with other halogens. The spiro[3.3]heptane core also provides a distinct three-dimensional structure that can enhance its binding affinity and selectivity for molecular targets .
Propiedades
IUPAC Name |
3-(3-bromophenyl)spiro[3.3]heptane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15Br/c14-11-4-1-3-10(9-11)12-5-8-13(12)6-2-7-13/h1,3-4,9,12H,2,5-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXKGRNAVPYSQDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CCC2C3=CC(=CC=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15Br |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![[5-(2-chlorophenyl)-7-[(3-fluorophenyl)methylsulfanyl]-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol](/img/structure/B2614909.png)
![3-Bromo-5-[3-(ethoxymethyl)pyrrolidine-1-carbonyl]-2-fluoropyridine](/img/structure/B2614910.png)
![2-[(4-amino-6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-phenyl-N-(propan-2-yl)acetamide](/img/structure/B2614911.png)
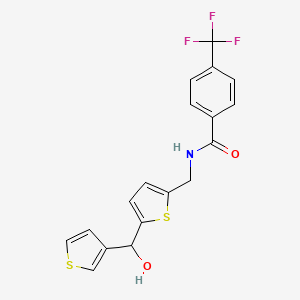
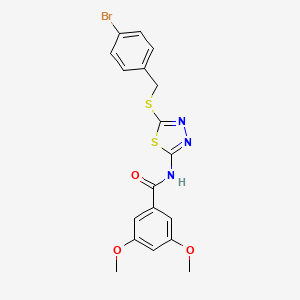
![2-chloro-N'-[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide](/img/structure/B2614921.png)
![3-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]aniline hydrochloride](/img/structure/B2614922.png)
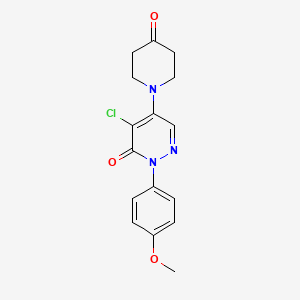
![N-([2,4'-bipyridin]-4-ylmethyl)cyclobutanecarboxamide](/img/structure/B2614925.png)
![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2-(phenylthio)acetamide hydrochloride](/img/structure/B2614927.png)
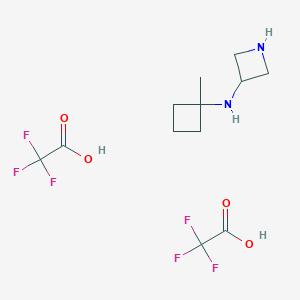
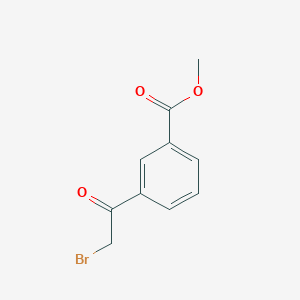
![1,3-dimethyl-5-(thiophen-2-yl)-5,6-dihydropyrimido[4,5-d]pyrimidine-2,4,7(1H,3H,8H)-trione](/img/structure/B2614930.png)
![2-ethyl-5-[(3-methylphenyl)(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol](/img/structure/B2614931.png)
